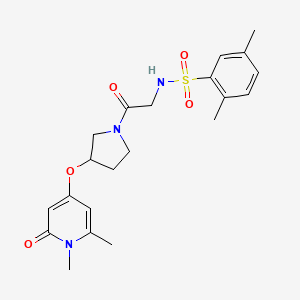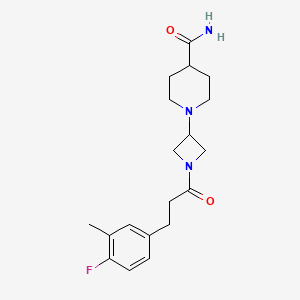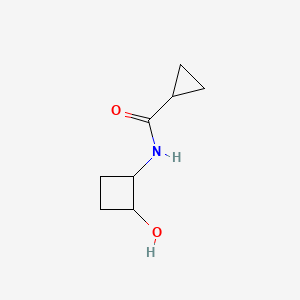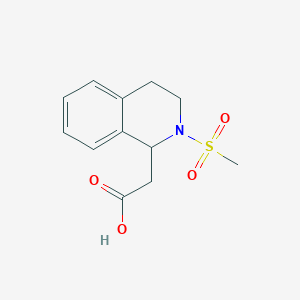![molecular formula C21H20N4 B2651630 N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-25-3](/img/structure/B2651630.png)
N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known for their diverse biological potential and are considered as bioisosteres with purines . They have been found to possess promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The molecular formula of “this compound” is C21H20N4 . Its average mass is 328.410 Da and its monoisotopic mass is 328.168793 Da .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Aplicaciones Científicas De Investigación
Synthesis Approaches and Structural Analysis
The synthesis and characterization of N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives involve various synthetic routes and structural analyses. For instance, the synthesis of pyrazole derivatives, including a similar structural framework, has been achieved through reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to various compounds with pyrazolo[1,5-a]pyrimidine core. These compounds are characterized by methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. Theoretical calculations on these compounds suggest their potential biological activity against cancer and microbes, indicating the significance of their structural framework in medicinal chemistry (Titi et al., 2020).
Antimicrobial Applications
The antimicrobial potential of pyrazolo[1,5-a]pyrimidin-7-amine derivatives has been demonstrated by incorporating such compounds into polyurethane varnishes and printing ink pastes. These formulations exhibited a very good antimicrobial effect against various microbial strains, highlighting the potential use of these compounds in protective coatings and materials to prevent microbial growth (El‐Wahab et al., 2015).
Insecticidal and Antibacterial Potential
Further, the derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their insecticidal and antimicrobial properties. These studies reveal the ability of these compounds to act against Pseudococcidae insects and various microorganisms, offering insights into their potential use in agricultural and pharmaceutical applications to control pests and microbial infections (Deohate & Palaspagar, 2020).
Mecanismo De Acción
The anticancer potential of pyrazolo[1,5-a]pyrimidines is exerted through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Direcciones Futuras
The future directions in the research of pyrazolo[1,5-a]pyrimidines include the design and synthesis of new derivatives with higher selectivity as anticancer agents . The development of novel CDK2 inhibitors is also a promising direction . The tunable photophysical properties of these compounds make them potential candidates for optical applications .
Propiedades
IUPAC Name |
N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-15-8-10-18(11-9-15)19-14-23-25-20(12-16(2)24-21(19)25)22-13-17-6-4-3-5-7-17/h3-12,14,22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVGQBUJRAIBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)



![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2651556.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea](/img/structure/B2651561.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2651562.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2651569.png)